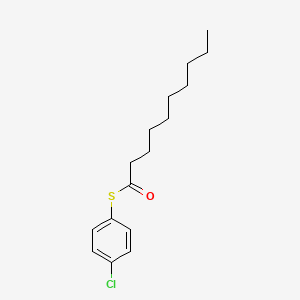
S-(4-Chlorophenyl) decanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chlorophenyl) decanethioate: is an organic compound with the molecular formula C16H23ClOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) decanethioate typically involves the reaction of 4-chlorothiophenol with decanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. Purification of the product is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-Chlorophenyl) decanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Chlorophenyl) decanethioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It is also employed in the development of enzyme inhibitors and probes for biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its thioester functionality makes it a valuable scaffold for the development of prodrugs and enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mécanisme D'action
The mechanism of action of S-(4-Chlorophenyl) decanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active 4-chlorothiophenol, which can then interact with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate
- 4-Chlorophenyl thioacetate
- 4-Chlorophenyl thiobenzoate
Comparison: S-(4-Chlorophenyl) decanethioate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other similar compounds. The presence of the decanoyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions. Additionally, the 4-chlorophenyl group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
61469-50-9 |
|---|---|
Formule moléculaire |
C16H23ClOS |
Poids moléculaire |
298.9 g/mol |
Nom IUPAC |
S-(4-chlorophenyl) decanethioate |
InChI |
InChI=1S/C16H23ClOS/c1-2-3-4-5-6-7-8-9-16(18)19-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3 |
Clé InChI |
CYISFOKLOSGXDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


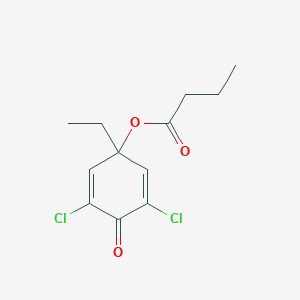
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

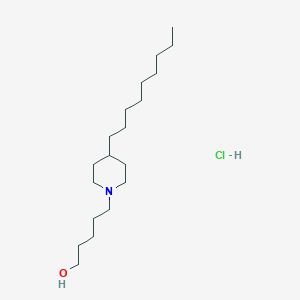
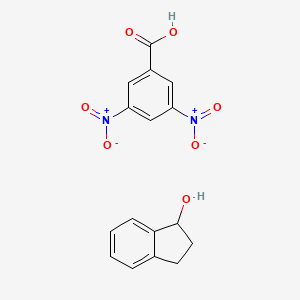
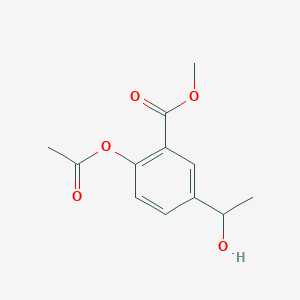

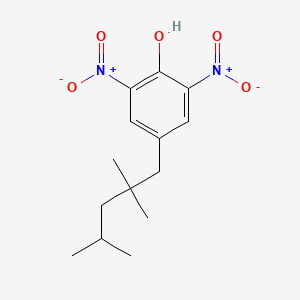
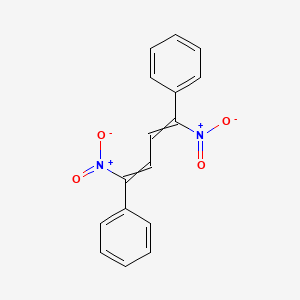
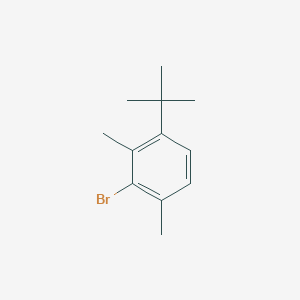
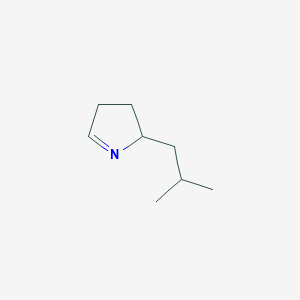
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
